3-(Methylsulfonylamino)benzylamine hydrochloride
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Overview
Description
3-(Methylsulfonylamino)benzylamine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2S. It is a white to yellow solid at room temperature and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonylamino)benzylamine hydrochloride typically involves the reaction of 3-(aminomethyl)phenylmethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonylamino)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
3-(Methylsulfonylamino)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonylamino)benzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to various biochemical transformations. The compound’s sulfonamide group plays a crucial role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)phenylmethanesulfonamide
- N-(3-(Aminomethyl)phenyl)methanesulfonamide
- Methanesulfonamide, N-(3-(aminomethyl)phenyl)-, monohydrochloride
Uniqueness
3-(Methylsulfonylamino)benzylamine hydrochloride is unique due to its specific structural features, such as the presence of both a sulfonamide group and a benzylamine moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYQHPUXNPLOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589646 |
Source
|
Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-26-7 |
Source
|
Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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